N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)14-10-11-4-6-12(7-5-11)16-9-3-8-15-16/h2-9H,1,10H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDLFQSFIFSCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide typically involves the reaction of 4-(pyrazol-1-yl)benzaldehyde with propargylamine under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature . The product is then purified by filtration and characterized using various spectroscopic techniques such as IR and NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzoxazine ring in VU0486846 increases molecular weight (MW: ~509 g/mol) and lipophilicity (cLogP ~3.2), favoring blood-brain barrier penetration. N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide (MW: ~255 g/mol, cLogP ~1.8) may exhibit improved solubility but reduced CNS penetration.
- Metabolic Stability : The acrylamide moiety in the target compound could render it susceptible to hydrolysis or glutathione conjugation, whereas VU0486846’s benzoxazine ring may enhance metabolic stability .
Research Findings and Limitations
However, structural parallels suggest the latter could be explored for:
- Covalent kinase inhibition (e.g., EGFR inhibitors leveraging acrylamide’s electrophilicity).
- Neurological applications if the pyrazole-phenyl group engages allosteric sites.
Limitations :
- No in vitro or in vivo data for the target compound are available in the provided evidence.
- Synthetic yields and purity for acrylamide derivatives may vary compared to carboxamides due to polymerization risks.
Biological Activity
N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring and an amide functional group, contributing to its biological activity. The presence of the pyrazole moiety is significant as it allows for interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial in modulating various biochemical pathways, which can lead to therapeutic effects in different conditions.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Anticancer Activity : Studies indicate that pyrazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Antimicrobial Properties : Research has shown that compounds with similar structures possess antimicrobial activity against various pathogens, including bacteria and fungi. The specific interactions with microbial enzymes are pivotal in this context.
- Anxiolytic Effects : Some studies have explored the anxiolytic potential of related pyrazole compounds, suggesting that they may influence neurotransmitter systems, particularly through benzodiazepine and nicotinic pathways .
Anticancer Studies
A notable study demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases, which are crucial for programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Caspase activation |
| HeLa (cervical cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
In another investigation, the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) | Effect |
|---|---|---|
| Staphylococcus aureus | 8 | Bacteriostatic |
| Escherichia coli | 16 | Bactericidal |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 4-(pyrazol-1-yl)benzaldehyde with propargylamine under basic conditions. This synthetic route is scalable for industrial applications, focusing on optimizing yield and purity through continuous flow techniques .
Q & A
Q. Q. How does This compound compare to analogues like XCT790 in receptor binding?
- Methodology : Competitive radioligand binding assays (e.g., ³H-labeled XCT790) quantify IC₅₀ values. Surface Plasmon Resonance (SPR) measures association/dissociation kinetics (Biacore T200). Structural overlays (PyMOL) highlight conserved pharmacophoric elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
